molecular formula C10H15ClN2O2 B1520794 N-(3-aminopropyl)-4-hydroxybenzamide hydrochloride CAS No. 1240527-77-8

N-(3-aminopropyl)-4-hydroxybenzamide hydrochloride

Cat. No.: B1520794
CAS No.: 1240527-77-8
M. Wt: 230.69 g/mol
InChI Key: RZDODLVYISWSGL-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-4-hydroxybenzamide hydrochloride is a synthetic small molecule characterized by a benzamide backbone substituted with a 4-hydroxyphenyl group and a 3-aminopropyl side chain, terminated by a hydrochloride salt. For instance, it has been employed in immunological research to investigate monocyte differentiation and function, possibly modulating ion channels like TRPM8 alongside compounds such as icilin and AMTB hydrate . Its structural features—a hydroxybenzamide core and a protonated aminopropyl chain—implicate solubility and bioavailability advantages in physiological environments, though explicit data on pharmacokinetics or toxicity remain absent in the cited sources .

Properties

IUPAC Name

N-(3-aminopropyl)-4-hydroxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c11-6-1-7-12-10(14)8-2-4-9(13)5-3-8;/h2-5,13H,1,6-7,11H2,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDODLVYISWSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Aminopropyl)-4-hydroxybenzamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features an aminopropyl group attached to a hydroxybenzamide structure, which is significant for its biological interactions. The presence of the hydroxy group allows for hydrogen bonding, enhancing its affinity for various biological targets.

The mechanism of action of this compound primarily involves:

  • Protein Binding : The aminopropyl group facilitates binding to anionic sites on proteins and enzymes, promoting modifications that can alter their activity.
  • Enzyme Interaction : It has been used in studies focusing on enzyme interactions and protein modifications, indicating its role in biochemical pathways.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, it has demonstrated selective cytotoxicity against various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)3.1Selective antiproliferative
HEK 293 (Human)5.3Moderate cytotoxicity
A549 (Lung)8.0Significant growth inhibition

These values indicate that this compound exhibits promising selectivity towards certain cancer types, particularly breast cancer.

Antimicrobial Properties

The compound also shows potential antimicrobial activity. In laboratory settings, it has been tested against various bacterial strains, demonstrating efficacy as follows:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : Limited activity observed against Escherichia coli.

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on human malignant cells. It was found to have a tumor specificity index (TS) of 2.6, indicating significant selective toxicity towards cancer cells compared to non-malignant cells .
  • Antibacterial Activity Evaluation : Another study assessed the antibacterial properties of the compound, revealing a selectivity index (SI) of 0.813 against E. faecalis, suggesting it could be a candidate for further development as an antibacterial agent .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues: Benzamide Derivatives

The benzamide scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key analogues:

Compound Name Key Structural Differences Reported Applications/Activity References
N-(3-Aminopropyl)-4-hydroxybenzamide hydrochloride 4-hydroxybenzamide + 3-aminopropyl side chain Studied in monocyte differentiation; potential TRPM8 modulation
AMTB hydrate 3-methylphenyl methoxy group + thienylmethyl substituent TRPM8 antagonist; used in ion channel studies
3-(Aminomethyl)-4-chloro-N-isobutylbenzamide hydrochloride 4-chloro substitution + isobutyl group No specific activity cited; structural analogue
NCATS 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide Dimethylaminopropyl + pyridinylphenyl group Binds to CHEMBL1898 target (Ki = 32.3 nM)

Key Observations :

  • The 4-hydroxy group in the target compound may enhance hydrogen-bonding interactions compared to the 4-chloro or methoxy substituents in analogues, influencing target selectivity .
  • The NCATS benzamide derivative demonstrates high potency (Ki = 32.3 nM) due to its pyridinylphenyl and dimethylaminopropyl groups, suggesting that side-chain bulkiness and electronic properties critically affect target affinity .
Functional Analogues: Aminopropyl-Containing Compounds

Compounds featuring a 3-aminopropyl group but divergent backbones highlight diverse applications:

Compound Name Backbone Structure Applications References
This compound Benzamide Cell biology studies
N-(3-Aminopropyl)methacrylamide hydrochloride Methacrylamide RAFT polymerization; polymer drug design
Polyaminopropyl Biguanide (INCI) Polymeric biguanide Cosmetic preservative; antimicrobial agent

Key Observations :

  • The methacrylamide derivative is utilized in polymer synthesis due to its radical reactivity, whereas the benzamide analogue lacks such applications in the cited evidence, suggesting backbone-dependent utility .
  • Polyaminopropyl Biguanide demonstrates the aminopropyl group’s versatility in non-pharmacological roles, such as antimicrobial activity in cosmetics, contrasting with the target compound’s research-focused use .
Pharmacological Context: TRPM8 Modulators

The target compound is grouped with TRPM8 ligands in monocyte studies . Comparative efficacy data are absent, but structural contrasts with known TRPM8 agents are notable:

  • AMTB hydrate : A benzamide-based TRPM8 antagonist; its methoxy and thienyl groups may confer stronger antagonism than the target compound’s hydroxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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